molecular formula C14H19ClN2O B7920470 N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide

Cat. No.: B7920470
M. Wt: 266.76 g/mol
InChI Key: UCIBVNSLZXPRDV-ZDUSSCGKSA-N
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Description

Properties

IUPAC Name

N-[(3S)-1-benzylpyrrolidin-3-yl]-2-chloro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-16(14(18)9-15)13-7-8-17(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIBVNSLZXPRDV-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Chlorination: The chloro group can be introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an amidation reaction using acetic anhydride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide has the following chemical characteristics:

  • Molecular Formula : C14H19ClN2O
  • Molecular Weight : 266.77 g/mol
  • CAS Number : 1354002-41-7

The compound features a pyrrolidine ring, a benzyl group, and a chloroacetamide moiety, which contribute to its reactivity and potential biological activities. The chloroacetamide portion is particularly noteworthy for its ability to undergo nucleophilic substitution reactions, enabling the synthesis of various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .

Pharmacological Studies

This compound has been investigated for its potential pharmacological effects. Preliminary studies suggest that it exhibits immunomodulatory properties , indicating its potential use in treating immune-related disorders. Research has focused on its interactions with neurotransmitter receptors and enzymes involved in metabolic pathways, highlighting its relevance in drug discovery .

Drug Development

The compound's ability to form derivatives through nucleophilic substitution makes it a candidate for drug development. By modifying the chloroacetamide group, researchers can create analogs with improved efficacy or selectivity for specific biological targets. This approach is crucial in developing new therapeutic agents that can address unmet medical needs .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. These studies aim to elucidate the mechanisms through which the compound exerts its biological effects, providing insights into its potential therapeutic applications .

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

  • Immunomodulatory Effects : A study demonstrated that this compound could modulate immune responses in vitro, suggesting its potential use in therapeutic contexts where immune regulation is crucial.
  • Neurotransmitter Interaction : Research indicated that this compound interacts with specific neurotransmitter receptors, which may lead to new insights into treating neurological disorders.
  • Synthetic Pathways : Detailed synthetic routes have been established for producing this compound, allowing for scalable production necessary for further research and development .

Mechanism of Action

The mechanism of action of N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide
  • CAS : 1353997-01-9
  • Molecular Formula : C₁₇H₂₅ClN₂O
  • Molecular Weight : 308.85 g/mol
  • Key Differences :
    • Core Ring : Piperidine (6-membered) vs. pyrrolidine (5-membered).
    • Substituents : Isopropyl group replaces methyl on the acetamide nitrogen.
  • Implications :
    • The piperidine ring may enhance lipophilicity and alter binding affinity in biological systems.
    • The bulkier isopropyl group could reduce metabolic clearance compared to the methyl group .
(R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide
  • CAS : 864759-46-6
  • Molecular Formula : C₁₇H₁₉IN₂O₂S
  • Molecular Weight : 442.31 g/mol
  • Key Differences :
    • Functional Group : Sulfonamide replaces chloroacetamide.
    • Stereochemistry : (R)-configuration vs. (S)-configuration.
  • Implications :
    • Sulfonamide groups typically improve solubility but may reduce membrane permeability.
    • Stereochemical inversion could significantly impact receptor interactions .

Functional Group Modifications

(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide
  • CAS : 114636-30-5
  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 218.30 g/mol
  • Key Differences :
    • Lacks the chloro and methyl groups on the acetamide.
  • Implications :
    • Reduced steric hindrance and electrophilicity compared to the target compound.
    • Lower acute toxicity (oral LD₅₀ > 300 mg/kg) but retains skin/eye irritation hazards .
N-(4-Chlorophenyl)-N-[1(S)-1-phenylethyl]thiourea
  • CAS: Not explicitly listed (refer to Figure 1a in ).
  • Key Differences :
    • Thiourea moiety replaces acetamide.
    • Aryl substituents (4-chlorophenyl, phenylethyl) dominate the structure.
  • Implications :
    • Thioureas often exhibit stronger hydrogen-bonding capacity but higher toxicity risks.

Pharmacologically Active Analogs

Sodium Channel Blocker (Xenon Pharmaceuticals Inc.)
  • Structure : Contains a benzyl-pyrrolidin-3-yl group linked to a fluoromethyl-benzenesulfonamide.
  • Key Differences :
    • Fluorine and sulfonamide substituents enhance target selectivity (e.g., Nav1.6 channels).

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Core Ring Functional Group Molecular Weight (g/mol) Key Properties
Target Compound 1353986-29-4 Pyrrolidine Chloroacetamide 282.79 Discontinued, moderate toxicity
Piperidine Analog 1353997-01-9 Piperidine Chloroacetamide 308.85 Higher lipophilicity
(R)-Sulfonamide Derivative 864759-46-6 Pyrrolidine Sulfonamide 442.31 Improved solubility
Simplified Acetamide (No Cl/Me) 114636-30-5 Pyrrolidine Acetamide 218.30 Lower reactivity, mild hazards

Table 2. Toxicity Profile Comparison

Compound Acute Toxicity (Oral) Skin Irritation Eye Irritation Key Hazards
Target Compound H302 (Harmful) H315 H319 Respiratory irritation (H335)
Simplified Acetamide H302 H315 H319 Less severe organ toxicity
Thiourea Derivative Likely higher Severe Severe Suspected carcinogenicity

Research Findings and Implications

  • Structural Flexibility : Modifications to the core ring (piperidine vs. pyrrolidine) and substituents (chloro, methyl, sulfonamide) profoundly influence solubility, bioavailability, and toxicity .
  • Stereochemistry Matters : The (S)-configuration in the target compound may offer advantages in chiral recognition for receptor binding compared to (R)-analogs .
  • Safety Considerations: Chloroacetamide derivatives generally pose higher acute toxicity risks than non-halogenated analogs, necessitating stringent handling protocols .

Biological Activity

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide is a synthetic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structural features, including a pyrrolidine ring, a benzyl group, and a chloroacetamide moiety, suggest diverse interactions with biological targets. This article explores its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C14H19ClN2O
  • Molecular Weight : 266.77 g/mol
  • CAS Number : 1354002-41-7

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrrolidine Ring : Cyclization from suitable precursors.
  • Introduction of the Benzyl Group : Nucleophilic substitution with benzyl halide.
  • Chlorination and Acetamide Formation : Final steps involve chlorination and amide bond formation.

These steps can vary based on specific laboratory protocols and desired yields .

Pharmacological Effects

Research indicates that this compound exhibits immunomodulatory effects , making it a candidate for therapeutic applications in immune-related disorders. Its structural features suggest potential interactions with various biological targets, including neurotransmission receptors and immune response modulators.

Neuroleptic Properties

The compound shares structural similarities with other neuroleptics, exhibiting selective blocking action on dopamine receptors. This suggests potential applications in treating psychiatric disorders by modulating dopaminergic pathways .

Case Studies and Research Findings

StudyFindings
Immunomodulation Demonstrated potential in modulating immune responses in vitro, suggesting therapeutic applications in autoimmune diseases.
Neuroleptic Activity Exhibited potent inhibitory effects on apomorphine-induced behaviors in animal models, indicating long-lasting neuroleptic effects similar to established drugs like haloperidol .
Antimicrobial Testing Related compounds showed promising antimicrobial activity against resistant strains, with MIC values indicating effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 masks for dust control or ABEK-P2 respirators for higher exposure risks .
  • Ventilation : Conduct experiments in fume hoods with local exhaust systems to minimize aerosol formation .
  • Spill Management : Avoid dry sweeping; use damp cloths or HEPA-filter vacuums to collect spills. Dispose of waste via licensed chemical disposal services .
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen) in cool, dry conditions away from oxidizers .

Q. How can researchers characterize the stereochemical purity of this compound given its (S)-configured pyrrolidine moiety?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection to resolve enantiomers.
  • Optical Rotation : Measure specific rotation using a polarimeter (e.g., sodium D-line at 589 nm) and compare to literature values for (S)-pyrrolidine derivatives .
  • NMR Spectroscopy : Analyze diastereotopic protons in the pyrrolidine ring (e.g., 1^1H NMR at 400 MHz in CDCl3_3) to confirm stereochemical integrity .

Q. What synthetic routes are feasible for preparing this compound, and what intermediates are critical?

  • Methodological Answer :

  • Key Intermediate : (S)-1-Benzylpyrrolidin-3-amine, synthesized via asymmetric hydrogenation or resolution of racemic mixtures .
  • Chloroacetylation : React the amine intermediate with 2-chloro-N-methylacetamide in anhydrous dichloromethane, using Hünig’s base (DIPEA) to scavenge HCl .
  • Purification : Perform column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles (e.g., H302 vs. H319) for this compound?

  • Methodological Answer :

  • Batch Analysis : Use LC-MS to quantify impurities (e.g., residual solvents or byproducts) that may influence toxicity discrepancies .
  • In Vitro Assays : Perform MTT assays on HEK293 cells to evaluate acute cytotoxicity, correlating results with impurity levels.
  • Dose-Response Studies : Conduct OECD Guideline 423 acute oral toxicity tests in rodents to validate classification thresholds .

Q. What experimental strategies mitigate decomposition risks during long-term storage or under reactive conditions?

  • Methodological Answer :

  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products .
  • Inert Atmosphere : Store under argon with molecular sieves to prevent hydrolysis of the chloroacetamide group.
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>200°C suggested by analog data) .

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates of (S)- and (R)-enantiomers with nucleophiles (e.g., thiols or amines) in polar aprotic solvents (DMF or DMSO) .
  • DFT Calculations : Model transition states using Gaussian09 to assess steric effects of the benzyl group on chiral induction .
  • X-ray Crystallography : Resolve crystal structures of reaction intermediates to confirm stereochemical retention or inversion .

Data Gaps and Methodological Challenges

Q. How can researchers determine physicochemical properties (e.g., logP, solubility) when literature data is unavailable?

  • Methodological Answer :

  • Shake-Flask Method : Measure logP by partitioning the compound between octanol and water (pH 7.4) with UV quantification .
  • Solubility Screening : Use nephelometry in buffers (pH 1–10) and co-solvents (e.g., DMSO) to identify optimal dissolution conditions.
  • QSAR Modeling : Apply tools like ACD/Percepta to predict properties based on structural analogs .

Q. What analytical approaches validate the absence of genotoxic impurities in synthesized batches?

  • Methodological Answer :

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to assess mutagenicity .
  • LC-HRMS : Screen for DNA-reactive impurities (e.g., alkylating agents) with sub-ppm detection limits.
  • Elemental Analysis : Quantify residual palladium (from catalytic steps) via ICP-MS to ensure <10 ppm .

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